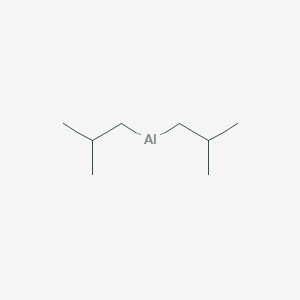

Aluminum, hydrobis(2-methylpropyl)-

Description

Significance as a Foundational Reagent in Organic Synthesis

Diisobutylaluminium hydride is widely recognized as a foundational reagent in organic synthesis due to its remarkable selectivity, particularly in the partial reduction of esters and nitriles to aldehydes. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This transformation is of paramount importance as aldehydes are key intermediates in the construction of a vast array of organic molecules, including pharmaceuticals and natural products. hpmcmanufacturer.comslideshare.net Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), which typically reduce esters to primary alcohols, DIBAL-H allows chemists to halt the reduction at the aldehyde stage, provided the reaction conditions, especially temperature, are carefully controlled. masterorganicchemistry.comlibretexts.org

The significance of DIBAL-H also lies in its nature as an electrophilic reducing agent. wikipedia.orgadichemistry.com This characteristic means it reacts more readily with electron-rich carbonyl groups, a feature that contributes to its selectivity. adichemistry.com The bulky diisobutyl groups attached to the aluminum atom also play a crucial role in its reactivity, imparting steric hindrance that helps to prevent over-reduction. chemistrysteps.com Commercially available as a colorless liquid or in solution with solvents like toluene (B28343) or hexane (B92381), its ease of handling and miscibility with various organic solvents further enhance its utility in a laboratory setting. wikipedia.orgcommonorganicchemistry.com

Historical Development and Early Investigations in Reduction Chemistry

The journey of Diisobutylaluminium hydride as a significant chemical reagent began with the pioneering work of Karl Ziegler and his colleagues at the Max Planck Institute for Coal Research. acs.org Initially, DIBAL-H was investigated as a co-catalyst for the polymerization of alkenes. wikipedia.org Its preparation involves the heating of triisobutylaluminium, which leads to β-hydride elimination to form the dimeric DIBAL-H and isobutene. wikipedia.orgslideshare.net

Early investigations into its properties as a reducing agent soon followed. In 1955, Ziegler, along with Kurt Schneider and Josef Schneider, published findings on the use of DIBAL-H and other organoaluminum hydrides for the reduction of aldehydes to alcohols. acs.org Subsequent research further elucidated its capabilities, particularly its application under milder conditions for the reduction of a variety of functional groups. acs.org These early studies laid the groundwork for DIBAL-H's eventual establishment as a key reagent in the arsenal (B13267) of synthetic organic chemists. The ability to perform reductions under controlled, low-temperature conditions (often -78 °C) proved to be a critical discovery, enabling the selective transformations for which it is now renowned. libretexts.orgstackexchange.com

Fundamental Role in Functional Group Transformations

The fundamental role of Aluminum, hydrobis(2-methylpropyl)- in organic synthesis is most evident in its application for specific functional group transformations. Its ability to act as a molecular scalpel, selectively modifying one part of a complex molecule while leaving others untouched, is a testament to its importance. nih.gov

The partial reduction of esters to aldehydes is arguably the most notable application of DIBAL-H. masterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out at low temperatures, such as -78 °C, to prevent the further reduction of the initially formed aldehyde to an alcohol. orgosolver.com The mechanism involves the coordination of the Lewis acidic aluminum atom to the carbonyl oxygen of the ester, which activates the carbonyl group. chemistrysteps.comyoutube.com A subsequent hydride transfer from the aluminum to the carbonyl carbon forms a stable tetrahedral intermediate. stackexchange.comyoutube.com This intermediate is then hydrolyzed during the workup to yield the aldehyde. stackexchange.com

Similarly, DIBAL-H is highly effective for the reduction of nitriles to aldehydes. chemistrysteps.comchemistrysteps.com The reaction proceeds through the formation of an imine intermediate upon the addition of one equivalent of hydride. masterorganicchemistry.comwikipedia.org Aqueous workup then hydrolyzes the imine to the corresponding aldehyde. masterorganicchemistry.comwikipedia.org This provides a valuable synthetic route to aldehydes from nitriles, a transformation not achievable with stronger reducing agents like LiAlH₄, which would reduce the nitrile all the way to a primary amine. masterorganicchemistry.com

Another significant transformation enabled by DIBAL-H is the reduction of lactones (cyclic esters) to lactols (cyclic hemiacetals). adichemistry.comrsc.org This reaction is also conducted at low temperatures and is highly reliable. stackexchange.comnih.gov The resulting lactols are valuable synthetic intermediates. nih.gov Furthermore, DIBAL-H can be employed for the reduction of α,β-unsaturated esters to the corresponding allylic alcohols. wikipedia.org

The chemoselectivity of DIBAL-H is a key factor in its utility. It can selectively reduce more reactive functional groups in the presence of less reactive ones. For instance, it can reduce an ester in the presence of a less reactive halide. youtube.com This selectivity, combined with its effectiveness at low temperatures, solidifies the fundamental role of Aluminum, hydrobis(2-methylpropyl)- in modern organic synthesis.

Interactive Data Tables

Table 1: Selective Reductions with Aluminum, hydrobis(2-methylpropyl)- (DIBAL-H)

| Starting Material | Product | Key Reaction Conditions | Reference(s) |

| Ester | Aldehyde | Low temperature (e.g., -78 °C), 1 equivalent of DIBAL-H | masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com |

| Nitrile | Aldehyde | Low temperature, followed by aqueous workup | chemistrysteps.comchemistrysteps.comwikipedia.org |

| Lactone | Lactol (Cyclic Hemiacetal) | Low temperature | adichemistry.comstackexchange.comrsc.org |

| α,β-Unsaturated Ester | Allylic Alcohol | - | wikipedia.org |

| Carboxylic Acid | Aldehyde | Milder conditions | acs.org |

Table 2: Comparison of Reducing Agents

| Reagent | Reduction of Esters | Reduction of Nitriles | Nature |

| Aluminum, hydrobis(2-methylpropyl)- (DIBAL-H) | Aldehyde (at low temp.) | Aldehyde (with workup) | Electrophilic |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Primary Amine | Nucleophilic |

Propriétés

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Mechanistic Foundations of Aluminum, Hydrobis 2 Methylpropyl Reductions

Hydride Transfer Mechanisms

The reduction of carbonyl compounds and nitriles by DIBAL-H proceeds through a well-defined hydride transfer mechanism. This process is characterized by the initial coordination of the substrate to the electron-deficient aluminum center, followed by the intramolecular delivery of a hydride ion.

Substrate Coordination to the Aluminum Center

The initial and critical step in DIBAL-H reductions is the coordination of the substrate's heteroatom (typically oxygen or nitrogen) to the aluminum atom. adichemistry.comchemistrysteps.com DIBAL-H acts as a Lewis acid, possessing an empty p-orbital on the aluminum atom, which readily accepts a pair of electrons from the Lewis basic substrate, such as the carbonyl oxygen of an ester or the nitrogen of a nitrile. masterorganicchemistry.com This coordination activates the substrate, rendering the carbonyl carbon or nitrile carbon more electrophilic and susceptible to nucleophilic attack. chemistrysteps.com

This electrophilic nature of DIBAL-H contrasts with nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄), where the hydride transfer often precedes coordination. adichemistry.com The coordination step is crucial for the selectivity observed in DIBAL-H reductions. wikipedia.orgadichemistry.com

Role of Aluminum Lewis Acidity

The Lewis acidity of the aluminum center is a cornerstone of DIBAL-H's reactivity. wikipedia.orgchemeurope.com Organoaluminium compounds, in general, are potent Lewis acids due to the aluminum atom's tendency to achieve a stable electron octet. wikipedia.orgchemeurope.com In DIBAL-H, this inherent Lewis acidity is harnessed to facilitate the reduction. By coordinating to the substrate, the aluminum atom withdraws electron density, enhancing the electrophilicity of the reaction center. chemistrysteps.com This activation is a key factor in the hydride transfer process. Computational studies have shown a direct linear correlation between the Lewis acid strength and the favorability of hydride transfer to a coordinated substrate. rsc.org The more Lewis acidic the activating species, the more readily the substrate is reduced. rsc.org

Intermediate Complex Formation and Stability

Following substrate coordination, an intramolecular hydride transfer occurs, leading to the formation of a tetrahedral intermediate. chemistrysteps.com In the case of an ester reduction, this intermediate is an aluminum-coordinated hemiacetal. masterorganicchemistry.com A key feature of DIBAL-H reductions, particularly at low temperatures (e.g., -78 °C), is the stability of this intermediate. adichemistry.comchemistrysteps.com The bulky isobutyl groups on the aluminum atom sterically hinder further reactions, and at low temperatures, the tetrahedral intermediate is stable enough to prevent the elimination of the alkoxy group. chemistrysteps.com This stability is crucial for isolating the aldehyde upon aqueous workup. adichemistry.comchemistrysteps.com If the reaction is allowed to warm to higher temperatures, the intermediate can break down, and a second hydride transfer may occur, leading to the formation of an alcohol. adichemistry.com Similarly, in nitrile reductions, a stable iminium salt intermediate is formed, which is then hydrolyzed to the aldehyde. chemistrysteps.com

The stability of these intermediates is a defining characteristic that allows for the partial reduction of esters and nitriles to aldehydes, a transformation not readily achieved with more powerful reducing agents like LiAlH₄. masterorganicchemistry.com

Stereochemical Aspects of Hydride Delivery

The stereochemical outcome of DIBAL-H reductions is often influenced by the steric environment of the substrate. The bulky nature of the DIBAL-H reagent means that the hydride is typically delivered to the less sterically hindered face of the carbonyl group. adichemistry.com For instance, the reduction of camphor (B46023) with DIBAL-H yields isoborneol (B83184) as the major product, a result of the hydride attacking from the less hindered side. adichemistry.com This stereospecificity is a valuable feature in synthetic organic chemistry, allowing for the controlled formation of specific stereoisomers. adichemistry.com

Dimeric and Oligomeric Structures in Solution

In solution, particularly in non-coordinating solvents like toluene (B28343) or hexane (B92381), diisobutylaluminium hydride exists not as a monomer but primarily as a dimer, (i-Bu₂AlH)₂, and to some extent as a trimer. wikipedia.orgadichemistry.comyoutube.com This aggregation occurs through the formation of bridging hydride ligands between tetrahedral aluminum centers. wikipedia.org The hydrides, being small and highly basic, are preferred for bridging over the bulkier isobutyl groups. wikipedia.org

| Solvent | Aggregation State |

| Toluene | Dimer and Trimer wikipedia.orgadichemistry.com |

| Hexane | Dimer and Trimer wikipedia.org |

| Diethyl ether | Monomer-Dimer Equilibrium |

| Tetrahydrofuran (B95107) (THF) | Monomer-Dimer Equilibrium |

This table summarizes the common aggregation states of DIBAL-H in various solvents.

Influence of Aggregation State on Reactivity and Selectivity

The aggregation state of DIBAL-H in solution significantly impacts its reactivity and selectivity. wikipedia.org The dimeric and oligomeric forms are generally less reactive than the monomeric species. The equilibrium between these forms can be shifted by the solvent and the presence of coordinating substrates. In coordinating solvents like THF, the equilibrium tends to favor the monomeric form due to the formation of solvent-adducts. wikipedia.org

Computational Probes of Dimeric Structural Nature

Unlike many organometallic reagents that exist as monomers, Diisobutylaluminium hydride typically exists in solution as a dimer, represented as (i-Bu₂AlH)₂, or even a trimer. wikipedia.org This aggregation is a key feature of its reactivity. While X-ray crystallography data is not the primary source for this structural understanding, a variety of other techniques have elucidated its nature. wikipedia.org

In its dimeric form, the two aluminum centers are tetrahedral and are connected by bridging hydride ligands. wikipedia.orgyoutube.com The hydrides, being small and highly basic, are preferentially located in these bridging positions over the bulkier isobutyl groups. wikipedia.org This arrangement can be visualized as two aluminum atoms, each bonded to two isobutyl groups, and sharing two hydrogen atoms between them in a four-membered ring. youtube.comacs.org This dimeric structure is not merely a physical aggregation but is central to the reagent's reactivity and selectivity. Although widely accepted, detailed high-level computational studies providing precise bond lengths and energies for the DIBAL-H dimer were not prominently found in the surveyed literature.

Divergent Mechanistic Pathways

DIBAL-H is notable for its ability to operate through different mechanistic routes depending on the substrate and reaction conditions. While it is most famous for its ionic hydride transfer processes, evidence has emerged for its participation in radical transformations, showcasing its versatility.

Ionic Hydride Transfer Processes

The most common and well-understood mechanism for DIBAL-H reductions is the ionic hydride transfer, which is fundamentally an electrophilic reduction. wikipedia.org This contrasts with nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org The process can be broken down into distinct steps:

Lewis Acid-Base Coordination: The aluminum atom in DIBAL-H has an empty p-orbital, making it a potent Lewis acid. masterorganicchemistry.com The reaction initiates with the coordination of a Lewis basic atom from the substrate, such as the oxygen of a carbonyl group or the nitrogen of a nitrile, to the electrophilic aluminum center. youtube.commasterorganicchemistry.comchemistrysteps.com This coordination activates the substrate by making the carbonyl carbon or nitrile carbon more electron-deficient. chemistrysteps.com

Intramolecular Hydride Transfer: Following coordination, a hydride ion (H⁻) is transferred from the aluminum to the now highly electrophilic carbon atom of the substrate. This transfer is an intramolecular process within the coordinated complex.

Formation of a Stable Intermediate: The hydride transfer results in the formation of a tetrahedral intermediate. A crucial aspect of DIBAL-H's selectivity, particularly in the partial reduction of esters to aldehydes, is the stability of this intermediate at low temperatures, typically -78 °C. chemistrysteps.com At this temperature, the intermediate does not readily collapse to eliminate the alkoxy group, thus preventing further reduction to an alcohol. chemistrysteps.com The bulky isobutyl groups on the aluminum also contribute to this stability and sterically hinder a second hydride addition. chemistrysteps.com

Hydrolysis: The reaction is quenched by the addition of a protic source, like water or dilute acid, which hydrolyzes the stable intermediate to release the final aldehyde product. masterorganicchemistry.comchemistrysteps.com

This stepwise, controlled mechanism allows for the selective reduction of functional groups like esters and nitriles to aldehydes, a transformation not achievable with more powerful, nucleophilic hydrides like LiAlH₄ which typically reduce these functionalities all the way to primary alcohols and amines, respectively. masterorganicchemistry.comchemistrysteps.com

Radical Pathways in Specific Transformations

While less common than the ionic pathway, DIBAL-H can participate in radical reactions, significantly broadening its synthetic utility. These transformations often involve a co-catalyst or specific reaction conditions that favor single-electron transfer (SET) processes over the typical two-electron hydride transfer.

One prominent example is the copper-catalyzed hydrodechlorination of unactivated alkyl chlorides . Mechanistic studies have indicated that this reaction proceeds predominantly through a radical pathway. organic-chemistry.org In this process, DIBAL-H acts as the terminal reducing agent in a cycle that involves copper-mediated generation of an alkyl radical from the alkyl chloride.

Another distinct example is the iodine transfer cyclization of iodo acetals , which is mediated by a DIBAL-H/Tetrahydrofuran (THF) complex. rsc.org This reaction proceeds via a radical pathway to form tetrahydrofuran derivatives in good yields, demonstrating that DIBAL-H, in combination with a coordinating solvent like THF, can facilitate radical processes even without a transition metal catalyst.

These examples show that DIBAL-H is not just a simple hydride donor but a nuanced reagent whose reactivity can be toggled between ionic and radical pathways, depending on the reaction system.

Summary of Mechanistic Pathways

| Mechanistic Pathway | Key Characteristics | Typical Substrates | Resulting Products |

| Ionic Hydride Transfer | Electrophilic reduction; Lewis-acid coordination followed by intramolecular hydride transfer; stable intermediate at low temp. | Esters, Nitriles, Lactones | Aldehydes, Aldehydes, Lactols |

| Radical Pathways | Involves single-electron transfer; often requires a catalyst (e.g., Copper) or specific solvent complex (e.g., THF). | Alkyl Chlorides (with Cu), Iodo Acetals (with THF) | Alkanes, Cyclized Ethers |

Strategic Applications in Organic Synthesis

Reduction of Carbonyl and Related Compounds

DIBAL-H is particularly notable for its capacity to partially reduce esters and nitriles to aldehydes, a transformation that is challenging with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce these functional groups completely to alcohols and amines, respectively. masterorganicchemistry.comchemistrysteps.com

The most prominent application of DIBAL-H is the partial reduction of esters to aldehydes. masterorganicchemistry.comcommonorganicchemistry.com This reaction provides a direct route to aldehydes, which are crucial intermediates in the synthesis of more complex molecules. fiveable.me The reduction involves the delivery of a single hydride ion from the DIBAL-H to the ester's carbonyl carbon. youtube.com

The mechanism begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the Lewis basic carbonyl oxygen of the ester. masterorganicchemistry.comchemistrysteps.com This coordination activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to hydride attack. chemistrysteps.comyoutube.com The subsequent transfer of the hydride from the aluminum to the carbonyl carbon results in a stable tetrahedral intermediate. chemistrysteps.comstackexchange.com This intermediate is stable at low temperatures and only collapses to form the aldehyde upon aqueous workup. stackexchange.comadichemistry.com

| Starting Ester | Reagent | Conditions | Product | Yield | Ref |

| Ethyl benzoate | DIBAL-H | Toluene (B28343), -78 °C | Benzaldehyde (B42025) | High | masterorganicchemistry.comadichemistry.com |

| Methyl laurate | DIBAL-H | Hexane (B92381), -78 °C | Dodecanal | >90% | |

| γ-Butyrolactone | DIBAL-H | Toluene, -78 °C | 4-Hydroxybutanal (Lactol) | High | researchgate.net |

Table 1: Examples of DIBAL-H Mediated Ester to Aldehyde Reduction.

The high degree of chemoselectivity exhibited by DIBAL-H is a critical aspect of its utility in organic synthesis, allowing for the reduction of an ester group in the presence of other potentially reactive functional groups. fiveable.me

Several factors influence this selectivity:

Steric Hindrance: DIBAL-H is a bulky reducing agent due to its two isobutyl groups. chemistrysteps.com This steric bulk hinders its ability to react with less accessible carbonyl groups and prevents a second hydride addition to the initially formed tetrahedral intermediate. chemistrysteps.com

Reagent Electrophilicity: DIBAL-H acts as an electrophilic or Lewis-acidic reducing agent. stackexchange.comadichemistry.com The initial coordination to the carbonyl oxygen is a key step that differentiates it from nucleophilic reducing agents like NaBH₄. This property allows for discrimination between different types of carbonyl functional groups. organic-chemistry.org For instance, a method using diethylaluminum benzenethiolate, derived from DIBAL-H, allows for the reduction of ketones and esters in the presence of aldehydes. organic-chemistry.org

Solvent: The choice of solvent can influence the outcome and chemoselectivity of the reduction. A comparative study on the partial reduction of tertiary amides versus esters showed that solvents like THF, hexane, Et₂O, CH₂Cl₂, toluene, and DME all play a role, with DME providing high yield and chemoselectivity for the amide reduction. rsc.org

Functional Group Tolerance: DIBAL-H shows good tolerance for various functional groups. For example, in the reduction of activated amides to aldehydes, functional groups such as nitro, cyano, alkene, and alkyne were found to be stable. rsc.orgrsc.org

The primary product of ester reduction, the aldehyde, is itself susceptible to further reduction by DIBAL-H to a primary alcohol. reddit.com Preventing this over-reduction is paramount for the successful synthesis of aldehydes.

Key strategies include:

Low Temperature: The most crucial factor is maintaining a very low reaction temperature, typically -78 °C (the temperature of a dry ice/acetone bath). chemistrysteps.comlibretexts.org At this temperature, the tetrahedral intermediate formed after the first hydride addition is stable and does not collapse to the aldehyde until aqueous workup is performed. stackexchange.comadichemistry.com If the temperature is allowed to rise, this intermediate breaks down, and the resulting aldehyde is rapidly reduced to the alcohol. reddit.comorgosolver.com

Stoichiometry: The use of a controlled amount of DIBAL-H, typically one equivalent relative to the ester, is essential. masterorganicchemistry.comadichemistry.com Adding more than one equivalent will lead to the reduction of the newly formed aldehyde to the alcohol. reddit.com

Slow Addition: Slow, dropwise addition of the DIBAL-H solution to the ester helps to maintain the low temperature and prevent localized heating, which could lead to over-reduction. stackexchange.com If the solution freezes, it can lead to poor mixing and localized areas of high DIBAL-H concentration, resulting in the formation of the alcohol. reddit.com

DIBAL-H is also highly effective for the partial reduction of nitriles to aldehydes. commonorganicchemistry.comcommonorganicchemistry.com This transformation proceeds through an imine intermediate. Similar to ester reduction, this method offers an advantage over reagents like LiAlH₄, which reduce nitriles all the way to primary amines. masterorganicchemistry.comlibretexts.org

The mechanism involves the coordination of the Lewis acidic aluminum to the nitrile's nitrogen atom. chemistrysteps.comwikipedia.org This is followed by the transfer of a hydride to the electrophilic nitrile carbon, forming an imine anion-aluminum complex. libretexts.orgchemistrysteps.com This intermediate is stable at the low reaction temperatures typically employed (-78 °C). libretexts.org During the aqueous workup, the imine is hydrolyzed to furnish the final aldehyde product. masterorganicchemistry.comwikipedia.org The use of a single equivalent of DIBAL-H is crucial, as it lacks the second hydride needed to reduce the imine intermediate further under these conditions. libretexts.orgchemistrysteps.com

| Starting Nitrile | Reagent | Conditions | Product | Yield | Ref |

| Benzonitrile | DIBAL-H | Toluene, -78 °C then H₃O⁺ | Benzaldehyde | High | masterorganicchemistry.com |

| Adiponitrile | DIBAL-H | Hexane, -78 °C then H₃O⁺ | Adipaldehyde | Good | wikipedia.org |

| 3-Phenylpropionitrile | DIBAL-H | Toluene, -64 °C then H₃O⁺ | 3-Phenylpropanal | High | commonorganicchemistry.com |

Table 2: Examples of DIBAL-H Mediated Nitrile to Aldehyde Reduction.

The reduction of amides with DIBAL-H is more complex, and the product often depends on the amide's substitution pattern and the reaction conditions. While tertiary amides can be reduced to either aldehydes or amines, activated primary and secondary amides can also be selectively reduced to aldehydes. masterorganicchemistry.comrsc.orgrsc.org

DIBAL-H is capable of reducing tertiary amides to their corresponding tertiary amines. masterorganicchemistry.com This reaction is a useful transformation in organic synthesis, providing a method to convert a carbonyl group into a methylene (B1212753) group adjacent to a nitrogen atom. DIBAL-H is often mentioned alongside other common amide reducing agents like lithium aluminum hydride for this purpose. nih.govacs.org In some cases, DIBAL-H has also been employed in the N-deacetylation of tertiary amides to yield secondary amines under mild conditions. rsc.org

| Starting Amide | Reagent | Product | Ref |

| N,N-Dimethylbenzamide | DIBAL-H | N,N-Dimethylbenzylamine | masterorganicchemistry.com |

| Tertiary Acetamide | DIBAL-H | Secondary Amine (via N-deacetylation) | rsc.org |

Table 3: Examples of DIBAL-H Mediated Reduction of Tertiary Amides.

Reduction of Lactones to Hemiacetals

The reduction of lactones, which are cyclic esters, with DIBAL-H at low temperatures (typically -78 °C) provides a direct route to the corresponding lactols (cyclic hemiacetals). adichemistry.com This transformation is synthetically valuable as lactols are important intermediates in carbohydrate chemistry and the synthesis of various natural products. nih.gov

The mechanism is analogous to the reduction of esters to aldehydes. The reaction is initiated by the coordination of the aluminum atom to the carbonyl oxygen, followed by an intramolecular hydride transfer. youtube.com The resulting tetrahedral intermediate is stable at low temperatures, preventing over-reduction to the diol. ic.ac.uk Aqueous workup then protonates the alkoxide to yield the hemiacetal. ic.ac.uk The stability of the intermediate at low temperatures is crucial for the success of this partial reduction. ic.ac.uk If the reaction is allowed to warm to room temperature, the intermediate can break down to the corresponding hydroxy-aldehyde, which can be further reduced to the diol. ic.ac.uk

This method has been successfully applied to the reduction of various sugar lactones to their corresponding hemiacetals. nih.gov

Table 3: Reduction of Lactones to Hemiacetals with DIBAL-H

| Substrate (Lactone) | Product (Hemiacetal) | Yield (%) | Reference |

| γ-Butyrolactone | Tetrahydrofuran-2-ol | High | adichemistry.com |

| δ-Valerolactone | Tetrahydro-2H-pyran-2-ol | High | adichemistry.com |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 2,3,5-Tri-O-benzyl-D-ribofuranose | 90 | nih.gov |

Reduction of Aldehydes and Ketones to Alcohols

While DIBAL-H is renowned for its ability to partially reduce esters and amides, it is also capable of reducing aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.com This reactivity is similar to other hydride reagents like sodium borohydride. masterorganicchemistry.com It is important to note that DIBAL-H will not selectively reduce an ester or amide in the presence of an unprotected aldehyde or ketone; both functional groups will be reduced. masterorganicchemistry.com

The reduction of α,β-unsaturated aldehydes and ketones with DIBAL-H typically proceeds via a 1,2-addition pathway to afford the corresponding allylic alcohols. adichemistry.com

The reduction of cyclic ketones with DIBAL-H can exhibit a high degree of stereoselectivity, often favoring the formation of the thermodynamically more stable alcohol epimer. researchgate.net The stereochemical outcome is influenced by the steric bulk of the reducing agent and the structure of the cyclic ketone. The hydride is delivered from the less hindered face of the carbonyl group. adichemistry.com For instance, the reduction of camphor (B46023) with DIBAL-H yields isoborneol (B83184) as the major product, resulting from the hydride attack from the less hindered exo face. adichemistry.com The stereoselectivity can also be influenced by the solvent. researchgate.net

The asymmetric reduction of prochiral ketones to optically active secondary alcohols is a fundamental transformation in organic synthesis, as these chiral alcohols are valuable building blocks for pharmaceuticals and other biologically active molecules. rsc.orgnih.gov While DIBAL-H itself is not a chiral reagent, it can be used in conjunction with chiral auxiliaries or catalysts to achieve asymmetric induction. nih.govias.ac.in

One approach involves the use of chiral ligands that coordinate to the aluminum center of DIBAL-H, creating a chiral reducing agent in situ. These chiral ligands create a chiral environment around the hydride, leading to a preferential attack on one of the two enantiotopic faces of the prochiral ketone. Another strategy involves the use of chiral auxiliaries that are covalently attached to the ketone substrate. The chiral auxiliary directs the hydride attack from the DIBAL-H to a specific face of the carbonyl group. After the reduction, the chiral auxiliary can be removed, yielding the enantiomerically enriched alcohol.

The development of efficient and highly selective catalysts for the asymmetric reduction of prochiral ketones remains an active area of research. rsc.org

Reduction of Carboxylic Acids to Aldehydes

The direct reduction of carboxylic acids to aldehydes is a challenging transformation. While DIBAL-H can reduce carboxylic acids, the reaction typically requires multiple equivalents of the reagent and can often lead to the formation of the corresponding alcohol. quora.comechemi.com However, under carefully controlled conditions, specifically at low temperatures (around -70 °C) and with two equivalents of DIBAL-H, it is possible to achieve the selective reduction of a carboxylic acid to an aldehyde. adichemistry.com

The first equivalent of DIBAL-H reacts with the acidic proton of the carboxylic acid to form a carboxylate salt and liberate hydrogen gas. The second equivalent then reduces the carboxylate to the aldehyde. The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde to the alcohol. adichemistry.com For example, benzoic acid can be reduced to benzaldehyde using two equivalents of DIBAL-H at low temperatures. adichemistry.com

Despite these possibilities, the direct reduction of carboxylic acids to aldehydes with DIBAL-H can be low in yield and produce side products. quora.com A more common and often more reliable two-step approach involves first converting the carboxylic acid to an ester, which is then reduced to the aldehyde using DIBAL-H. quora.com

Reduction of Halogenated Compounds

The cleavage of carbon-halogen bonds is a fundamental transformation in organic synthesis and for the detoxification of organohalides. bohrium.com DIBAL-H, particularly in copper-catalyzed systems, has emerged as an effective reagent for these hydrodehalogenation reactions.

Copper-Catalyzed Hydrodechlorination of Unactivated Alkyl Chlorides

The reduction of unactivated alkyl chlorides, which possess strong carbon-chlorine bonds, presents a significant challenge. organic-chemistry.org A recently developed method utilizes a copper-catalyzed hydrodechlorination reaction with diisobutylaluminium hydride as the hydride source. organic-chemistry.orgacs.org This system demonstrates a broad substrate scope, accommodating primary, secondary, and tertiary alkyl chlorides, and offers high yields and excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction proceeds efficiently under mild conditions, and mechanistic studies, including radical clock experiments, strongly indicate that the transformation predominantly follows a radical pathway. organic-chemistry.orgacs.org However, for certain substrates, an ionic mechanism cannot be entirely ruled out. acs.org This copper-hydride catalytic system is not only effective but also aligns with the principles of sustainable chemistry due to the abundance and low toxicity of copper. organic-chemistry.org The method tolerates various functional groups, including methoxy, amine, and alcohol moieties, and has been successfully applied to gram-scale reactions. organic-chemistry.orgacs.org

| Substrate (Alkyl Chloride) | Product | Yield (%) |

|---|---|---|

| 1-chlorooctane | octane | 95 |

| (3-chloropropyl)benzene | propylbenzene | 98 |

| 1-chloro-4-methoxycyclohexane | methoxycyclohexane | 81 |

| 4-(3-chloropropyl)morpholine | 4-propylmorpholine | 97 |

| 3-chloro-1-phenylpropan-1-ol | 1-phenylpropan-1-ol | 81 |

Reductive Debromination of Secondary Alkyl Bromides

While extensive research has focused on the hydrodechlorination of alkyl chlorides, the same copper-catalyzed system with DIBAL-H has also proven effective for the hydrodebromination of aryl bromides. acs.org This indicates the versatility of the catalytic system and suggests its applicability to the reductive debromination of alkyl bromides, including secondary ones. The reaction conditions developed for hydrodechlorination provide a strong starting point for the efficient reduction of the more reactive carbon-bromine bond. The demonstrated success with aryl bromides suggests that secondary alkyl bromides would also be viable substrates, likely proceeding with high efficiency under similar copper-catalyzed hydride transfer conditions.

Ring-Opening and Ring Expansion Reactions

DIBAL-H is a valuable reagent for promoting ring-opening and ring-expansion reactions, providing access to complex molecular architectures from readily available cyclic precursors. Its ability to act as a Lewis acid and a hydride source is key to its effectiveness in these transformations.

Regioselective Ring Opening of Benzylidene Acetals of Hexopyranosides

The regioselective reductive opening of benzylidene acetals is a crucial transformation in carbohydrate chemistry for the differential protection of hydroxyl groups. researchgate.netnih.gov The reaction of 4,6-O-benzylidene acetals of hexopyranosides with DIBAL-H exhibits remarkable regioselectivity that is dependent on the solvent in which the DIBAL-H is delivered. researchgate.netnih.govsigmaaldrich.com

When a toluene stock solution of DIBAL-H is used for the reductive opening of benzylidene-protected glucosides and mannosides, the corresponding 4-O-benzyl ethers are formed as the major products. nih.govsigmaaldrich.com In contrast, employing a dichloromethane (B109758) stock solution of DIBAL-H selectively yields the 6-O-benzyl ethers. nih.govsigmaaldrich.com This solvent-dependent regioselectivity provides a powerful tool for synthetic chemists. However, in the case of galactosides, the reaction selectively produces the 6-O-benzyl ether regardless of the solvent used for the DIBAL-H solution. nih.gov The stereochemistry of the acetal (B89532) can also influence the outcome, as seen with the isomers of methyl 2,3:4,6-di-O-benzylidene-α-d-mannopyranosides. nih.govsigmaaldrich.com

| Substrate | DIBAL-H Solvent | Major Product | Yield (%) |

|---|---|---|---|

| methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-d-glucoside | Toluene | methyl 2,3,4-tri-O-benzyl-α-d-glucoside | 83 |

| Dichloromethane | methyl 2,3,6-tri-O-benzyl-α-d-glucoside | 80 | |

| methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-d-mannoside | Toluene | methyl 2,3,4-tri-O-benzyl-α-d-mannoside | 85 |

| Dichloromethane | methyl 2,3,6-tri-O-benzyl-α-d-mannoside | 83 | |

| methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-d-galactoside | Toluene | methyl 2,3,6-tri-O-benzyl-α-d-galactoside | 79 |

| Dichloromethane | methyl 2,3,6-tri-O-benzyl-α-d-galactoside | 81 |

Reductive Ring-Opening of Oxabicyclic Compounds

The reductive ring-opening of strained oxabicyclic systems with DIBAL-H provides a pathway to functionalized carbocycles. dntb.gov.ua For instance, the reaction of certain oxabicyclic compounds with DIBAL-H in refluxing hexanes leads to the corresponding ring-opened products in good yields. dntb.gov.ua This methodology has found application in the synthesis of complex natural products, such as the C17–C23 subunit of the calcium ionophore antibiotic Ionomycin. dntb.gov.uaresearchgate.net The reaction proceeds via a reductive cleavage of a C-O bond, driven by the Lewis acidity of the aluminum center and subsequent hydride delivery.

| Oxabicyclic Substrate | Product | Yield (%) |

|---|---|---|

| Substrate 1b (an oxabicyclic ketone) | Product 3b (a cyclohexenol (B1201834) derivative) | 75 |

Regioselective Ring Expansion of Heterocycles

DIBAL-H mediates the reductive ring expansion of cyclic ketoximes that are fused to aromatic rings, offering a regioselective route to a variety of five- to eight-membered bicyclic and tricyclic nitrogen-containing heterocycles. nih.govacs.org This reaction is significant for synthesizing heterocyclic frameworks that are prevalent in medicinal chemistry. nih.gov The reaction proceeds regioselectively to afford products with the nitrogen atom adjacent to the aromatic ring. nih.govacs.org

The substrate scope is broad, including cyclic ketoximes fused to indoles and benzothiophenes. acs.org Mechanistic studies suggest that the reaction proceeds through a three-centered transition state via a stepwise mechanism, which is distinct from a classical Beckmann rearrangement. nih.gov An important finding is that the more electron-rich group preferentially migrates, leading to the corresponding secondary amine. nih.gov This method allows for the synthesis of various unsubstituted basic skeletons of heterocycles as the sole product in good yields. acs.org

| Starting Ketoxime | Ring-Expanded Heterocycle | Yield (%) |

|---|---|---|

| 1,2,3,4-tetrahydrocarbazol-4-one oxime | 1,2,3,4,5,6-hexahydroazepino[3,2-b]indole | 85 |

| 1,2,3,4-tetrahydro-9H-carbazol-1-one oxime | 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | 82 |

| 6,7,8,9-tetrahydro-5H-cyclohepta[b]indol-6-one oxime | 5,6,7,8,9,10-hexahydro-azocino[3,2-b]indole | 78 |

| 2,3-dihydro-1H-cyclopenta[b]quinoxalin-1-one oxime | 1,2,3,4-tetrahydropyrido[2,3-b]quinoxaline | 90 |

: Hydroalumination Reactions

Aluminum, hydrobis(2-methylpropyl)-, commonly known as diisobutylaluminium hydride (DIBAL-H), is a versatile reducing agent with significant applications in hydroalumination reactions. This process involves the addition of an aluminum-hydride bond across an unsaturated carbon-carbon bond, such as those in alkynes and allenes.

Catalytic Hydroalumination of Alkynes

The hydroalumination of alkynes using DIBAL-H is a powerful method for the stereoselective synthesis of alkenylalanes, which are valuable intermediates that can be further functionalized. wikipedia.org While uncatalyzed hydroalumination can be effective, the use of transition metal catalysts has significantly broadened the scope and improved the selectivity of this reaction.

Nickel-catalyzed hydroalumination offers a practical and highly selective method for the synthesis of internal (α-) vinylaluminums from terminal alkynes. organic-chemistry.org Using a commercially available catalyst like Ni(dppp)Cl2 with DIBAL-H, high conversion (>98%) and excellent α-selectivity (95–98%) can be achieved. organic-chemistry.orgnih.gov This catalytic approach is advantageous as it minimizes the formation of alkynylaluminum byproducts that can occur in uncatalyzed reactions, particularly with aryl-substituted alkynes. organic-chemistry.orgnih.gov The resulting α-vinylaluminums can be directly converted into other useful intermediates, such as vinyl halides and vinyl boronates, in a one-pot process. organic-chemistry.orgnih.gov The method is robust, tolerating a wide array of functional groups and can be performed on a gram scale with low catalyst loadings. organic-chemistry.org

Iron catalysis provides another effective protocol for the hydroalumination of internal alkynes. nih.govrsc.org In the presence of iron catalysts featuring 2,9-diaryl-1,10-phenanthroline ligands, internal alkynes undergo stereo- and regioselective hydroalumination with DIBAL-H. nih.govrsc.org This iron-catalyzed system demonstrates high selectivity for cis-addition and exhibits unusual regioselectivity directed by amino groups within the substrate. nih.gov It has a broad substrate scope, good functional group tolerance, and operates under mild conditions, offering advantages over other metal-catalyzed systems and the often low-yielding and unselective uncatalyzed thermal reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Alkyne Hydroalumination with DIBAL-H

| Catalyst System | Alkyne Type | Selectivity | Key Advantages |

|---|---|---|---|

| Ni(dppp)Cl₂ | Terminal | High α-selectivity (95-98%) | Minimizes alkynylaluminum byproducts, one-pot synthesis of vinyl halides/boronates. organic-chemistry.orgnih.gov |

Hydroalumination of Allenes for Subsequent Carboxylation

The hydroalumination of allenes with DIBAL-H generates allylaluminum intermediates, which can be trapped by various electrophiles. A noteworthy application is the subsequent reaction with carbon dioxide (CO₂) to produce β,γ-unsaturated carboxylic acids.

Other Functional Group Transformations

Beyond hydroalumination, DIBAL-H is instrumental in several other critical functional group transformations.

Reduction of Phosphine (B1218219) Oxides

The reduction of tertiary phosphine oxides (TPOs) to tertiary phosphines is a crucial step in the synthesis and recycling of phosphine ligands, which are ubiquitous in catalysis. DIBAL-H has emerged as an inexpensive and effective reagent for this transformation. organic-chemistry.orgacs.org The reaction's efficiency is highly dependent on the solvent, with hindered aliphatic ethers like methyl tert-butyl ether (MTBE) proving optimal for achieving high conversions at room temperature. organic-chemistry.orgacs.orgacs.org In contrast, common solvents like tetrahydrofuran (B95107) (THF) are ineffective. acs.org

A common issue with this reduction is the reaction stalling after partial conversion. organic-chemistry.orgacs.org This inhibition is caused by the buildup of a byproduct, tetraisobutyldialuminoxane (TIBAO), which selectively coordinates with the starting TPO, preventing its further reduction. organic-chemistry.orgnih.gov Strategies to overcome this inhibition include increasing the reaction temperature to decompose the TIBAO or adding a sterically hindered "decoy" TPO to displace the desired substrate from the TIBAO complex. organic-chemistry.org These developments have established DIBAL-H as a practical and cost-effective reagent for the large-scale synthesis of tertiary phosphines. acs.org

Table 2: Solvent Effects on the Reduction of Triphenylphosphine Oxide with DIBAL-H

| Solvent | Conversion (%) |

|---|---|

| MTBE | >70% acs.orgacs.org |

| Cyclopentyl methyl ether | High acs.orgacs.org |

| THF | 0% acs.orgacs.org |

| Toluene | Moderate acs.org |

Promotion of Tishchenko Reactions of Aldehydes

The Tishchenko reaction is a disproportionation reaction of an aldehyde to form an ester, typically catalyzed by an aluminum alkoxide. wikipedia.org While DIBAL-H is a hydride source, it can act as a precursor to the active aluminum alkoxide catalyst. The reaction of DIBAL-H with an aldehyde or an alcohol (which may be present as an impurity or intentionally added) can generate the catalytic species in situ.

In this process, one molecule of an aldehyde is reduced to the corresponding alcohol, and another is oxidized to a carboxylic acid. These then combine to form the final ester product. The classic example is the conversion of acetaldehyde (B116499) to ethyl acetate. wikipedia.org The reaction mechanism involves the formation of a hemiacetal intermediate from two aldehyde molecules, followed by an intramolecular 1,3-hydride shift. wikipedia.org The use of an aluminum-based promoter like DIBAL-H facilitates this process, particularly for enolizable aldehydes that are not suitable for classic base-catalyzed conditions like the Cannizzaro reaction. wikipedia.org The Aldol-Tishchenko reaction is a powerful variant for constructing 1,3-diols and 1,3-amino alcohols. nih.gov

Selective Demethylation of Permethylated Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with significant applications in supramolecular chemistry. The selective modification of their hydroxyl groups is key to tailoring their properties. DIBAL-H has been shown to be a remarkable reagent for the regioselective de-O-alkylation of per-O-alkylated cyclodextrins.

Specifically, DIBAL-H can perform a regioselective bis-O-demethylation on the secondary rim of permethylated α- and β-cyclodextrins. researchgate.net This reaction provides a direct, one-step route to specific diols, such as the 2A,3B-diol of β-cyclodextrin, which are valuable intermediates for further selective functionalization. researchgate.net The reagent acts as a chemical "scalpel," selectively cleaving specific methyl ether bonds. researchgate.net Related studies on perbenzylated cyclodextrins have also demonstrated the ability of DIBAL-H to selectively remove benzyl (B1604629) protecting groups, with the regioselectivity being influenced by the cyclodextrin (B1172386) size (α, β, or γ) and reaction conditions. rsc.org For instance, with perbenzylated α-cyclodextrin, debenzylation can occur on both the primary and secondary rims. rsc.org This selective deprotection strategy offers a powerful tool for the controlled synthesis of complex, custom-designed cyclodextrin derivatives.

Control and Enhancement of Reactivity and Selectivity

Temperature Control Strategies in Selective Reductions

Temperature is a critical factor in controlling the outcome of reductions with DIBAL-H. masterorganicchemistry.comyoutube.com Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), are famously employed to achieve the partial reduction of esters to aldehydes. masterorganicchemistry.comreddit.com At this temperature, a stable tetrahedral intermediate is formed when DIBAL-H reacts with the ester. youtube.comchemistrysteps.com This intermediate does not readily eliminate the alkoxy group to form the aldehyde, which would then be further reduced to an alcohol. chemistrysteps.com Upon acidic workup, this intermediate is hydrolyzed to yield the desired aldehyde. chemistrysteps.com

If the reaction is allowed to warm to room temperature, or if excess DIBAL-H is used, the reduction will often proceed to the primary alcohol. chemistrysteps.comstackexchange.com This temperature dependence also extends to other functional groups. For instance, the reduction of amides with DIBAL-H at low temperatures can yield aldehydes, while at higher temperatures (e.g., 0 °C), the corresponding amines are formed. youtube.com

The importance of precise temperature control is particularly evident in large-scale reactions, where exothermic events during the addition of DIBAL-H can lead to over-reduction if not managed effectively. reddit.com Continuous flow chemistry has emerged as a powerful technique to maintain strict temperature control and short reaction times, thereby enhancing the selectivity for aldehyde formation from esters. acs.orgacs.orgmit.edu

Table 1: Effect of Temperature on DIBAL-H Reductions

| Substrate | Temperature | Product |

| Ester | -78 °C | Aldehyde |

| Ester | Room Temp | Primary Alcohol |

| Amide | -70 °C | Aldehyde |

| Amide | 0 °C | Primary Amine |

This table summarizes the typical products obtained from the DIBAL-H reduction of esters and amides at different temperatures.

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of DIBAL-H can be further modified through the use of ligands. These ligands can interact with the aluminum center, altering its steric and electronic properties and influencing the course of the reaction.

While not directly modifying DIBAL-H itself, N-heterocyclic carbenes (NHCs) are significant in reactions where DIBAL-H is used as a hydride source in copper-catalyzed transformations. organic-chemistry.orgrsc.org Copper-NHC complexes are effective catalysts for a variety of reactions, including the functionalization of carbonyls, alkenes, and alkynes. rsc.orgbeilstein-journals.orgresearchgate.net In these systems, DIBAL-H provides the hydride that is transferred to the substrate under the influence of the copper-NHC catalyst. organic-chemistry.org For example, vinylaluminum reagents, prepared from the reaction of DIBAL-H with a terminal alkyne, can be used in copper-NHC catalyzed asymmetric allylic alkylation reactions. organic-chemistry.org The NHC ligand plays a crucial role in activating CO2 in some copper-cocatalyzed carboxylation reactions of terminal alkynes. nih.gov The nature of the NHC ligand can influence the efficiency and selectivity of these processes. beilstein-journals.orgnih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govutexas.edu While DIBAL-H itself is achiral, its use in conjunction with chiral auxiliaries or catalysts allows for stereoselective reductions. For example, the reduction of β-ketosulfoxides with DIBAL-H can produce β-hydroxysulfoxides with high diastereoselectivity. researchgate.net The development of nonsymmetrical modular P,N-ligands has expanded the toolbox for asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.gov These chiral ligands modify the catalyst's environment, directing the hydride attack from DIBAL-H to one face of the substrate over the other. researchgate.netmdpi.com This strategy is crucial for producing specific stereoisomers of complex molecules. nih.gov

Stoichiometry and Equivalents in Reduction Processes

The stoichiometry of DIBAL-H is a key determinant of the reaction outcome. masterorganicchemistry.com Unlike lithium aluminum hydride (LiAlH₄), which can theoretically deliver four hydride equivalents, DIBAL-H has a single Al-H bond, making stoichiometric control more straightforward. masterorganicchemistry.com

For the partial reduction of esters to aldehydes, it is crucial to use only one equivalent of DIBAL-H. masterorganicchemistry.com The use of excess DIBAL-H will lead to the further reduction of the initially formed aldehyde to the corresponding primary alcohol. stackexchange.com Similarly, the reduction of nitriles to imines (which are then hydrolyzed to aldehydes) requires careful control of the stoichiometry to prevent further reduction to amines. masterorganicchemistry.comyoutube.com

In some cases, more than one equivalent of DIBAL-H is necessary. For the complete reduction of a carboxylic acid, for example, at least two equivalents are often required: the first to deprotonate the acidic proton and the second for the reduction itself. rsc.orgstackexchange.com Research has shown that for the complete reduction of certain bifunctional molecules, such as 6-bromohexanoic acid, three equivalents of DIBAL-H were needed. rsc.org The ability to precisely control the amount of hydride delivered makes DIBAL-H a valuable tool for selective reductions in molecules with multiple reducible functional groups. rsc.org

Table 2: Stoichiometry in DIBAL-H Reductions

| Substrate | Equivalents of DIBAL-H | Primary Product |

| Ester | 1 | Aldehyde |

| Ester | >1 | Primary Alcohol |

| Nitrile | 1 | Imine (hydrolyzes to Aldehyde) |

| Nitrile | >1 | Primary Amine |

| Carboxylic Acid | ≥2 | Alcohol |

This table illustrates the relationship between the number of equivalents of DIBAL-H used and the resulting product for common functional groups.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of DIBAL-H reductions. researchgate.netstackexchange.com DIBAL-H is soluble in many non-polar hydrocarbon solvents like toluene (B28343) and hexanes, which have low freezing points, making them ideal for reactions conducted at very low temperatures. stackexchange.com For instance, the reduction of esters to aldehydes is often carried out in toluene or dichloromethane (B109758) at -78 °C. reddit.comstackexchange.com

The solvent can affect the reactivity of DIBAL-H. For example, the reduction of esters in toluene or hexane (B92381) has been reported to give higher yields of aldehydes compared to reductions in ether. stackexchange.com In some cases, solvent effects can be quite dramatic. canada.ca For the stereoselective reduction of certain hydroxyketones and aminoketones, the best results are often obtained in tetrahydrofuran (B95107) (THF), which can coordinate to the aluminum species and influence the transition state geometry. researchgate.net Solvent-controlled hydroaluminations of Si-substituted alkynes with DIBAL-H can generate diastereomerically enriched alkenylaluminum reagents. organic-chemistry.org

Advanced Methodologies and Process Development

Continuous Flow Chemical Processes

Continuous flow chemistry has emerged as a transformative technology for handling the challenges associated with DIBAL-H reductions. mt.com Unlike traditional batch processing, flow chemistry involves pumping reactants through a network of tubes or microreactors, enabling precise control over reaction conditions. mt.comtue.nl This methodology is particularly well-suited for the selective partial reduction of esters to aldehydes, a transformation for which DIBAL-H is known but which can be difficult to control in batch reactors, often leading to over-reduction to the alcohol. acs.orgacs.org

The use of continuous flow reactors for DIBAL-H reductions offers significant advantages, primarily related to safety and reaction control, especially for highly exothermic processes. vapourtec.comwiley.com

Enhanced Heat Transfer : Flow reactors possess a high surface-area-to-volume ratio, which allows for exceptionally fast and efficient heat dissipation. vapourtec.comwiley.com This is critical for DIBAL-H reductions, which are often rapid and highly exothermic. acs.org Efficient heat control prevents the formation of hot spots and thermal runaways, which can lead to decreased selectivity and the formation of byproducts. acs.orgwiley.com

Improved Safety : The small internal volume of flow reactors means that only a minimal amount of hazardous material, such as the pyrophoric DIBAL-H, is being processed at any given moment. mt.comvapourtec.com This drastically reduces the risks associated with handling highly reactive organometallic compounds, which can react violently with air and water. wikipedia.orgstolichem.com Reactions that evolve gas are also safer in flow systems, as the rate of gas evolution is limited by the reagent feed rate. vapourtec.com

Precise Control : Flow chemistry enables precise control over key reaction parameters, including residence time, temperature, and stoichiometry. mt.commit.edu This level of control is crucial for the selective reduction of esters to aldehydes, where over-reduction to the alcohol is a common side reaction. acs.orgacs.org By carefully managing these parameters, higher yields and selectivity for the desired aldehyde product can be achieved. acs.orgmit.edu For instance, even at temperatures higher than those used in batch processes (e.g., -50 °C in flow vs. -70 °C in batch), better results can be obtained. researchgate.netacs.orgacs.org

The effective design and optimization of flow reactors are fundamental to harnessing the full potential of DIBAL-H reductions in continuous systems. The process involves manipulating several key parameters and utilizing specialized equipment to achieve desired outcomes. mit.edunumberanalytics.com

Parameter Optimization : The optimization of a DIBAL-H reduction in a flow system involves a multiparameter approach, adjusting variables such as flow rate, temperature, residence time, and stoichiometry. acs.orgmit.edu Research has shown that increasing the flow rate can improve mixing efficiency and, consequently, enhance conversion and selectivity. acs.orgacs.org The ability to operate at higher temperatures than in batch without sacrificing selectivity is a key advantage. researchgate.netacs.org

Reactor Components : Efficient mixing is a critical parameter for success, and specialized components are often integrated into the reactor design. acs.orgmit.edu Static mixers are frequently installed downstream from the initial mixing point (e.g., a Y-shaped or T-piece mixer) to ensure the rapid and homogeneous combination of the reactant streams. acs.orgacs.orgresearchgate.net The use of 3D metal printing has been demonstrated for fabricating bespoke flow reactors, heat exchangers, and static mixers, facilitating a direct path to scaling up the process. acs.org

System Integration : A complete flow system often includes an in-line quenching step, where a reagent like methanol (B129727) is introduced to stop the reaction. acs.orgmit.edu This immediate quenching is vital for preventing over-reduction and preserving the aldehyde product. mit.edu The entire process, from mixing to quenching, can be completed in very short residence times, often under 60 seconds. acs.orgmit.edunih.gov

The following table summarizes the optimization of a DIBAL-H reduction in a continuous flow system, demonstrating the impact of flow rate and temperature on reaction performance.

| Entry | Temperature (°C) | Total Flow Rate ( kg/h ) | Conversion (%) |

| 1 | 22 | 55.5 | 64.2 |

| 2 | 22 | 100.0 | 72.5 |

| 3 | 22 | 150.0 | 78.1 |

| 4 | 22 | 200.0 | 80.8 |

| 5 | 22 | 250.0 | 82.1 |

| 6 | -62 | 55.5 | 80.5 |

| 7 | -62 | 250.0 | 85.6 |

| Data adapted from a study on the synthesis of verubecestat, showing increased conversion with higher flow rates and lower temperatures. acs.org |

A primary advantage of continuous flow chemistry is its streamlined approach to scaling up chemical production from the laboratory to an industrial scale. vapourtec.com

Scaling Out (Numbering-up) : Instead of increasing the size of the reactor vessel as in batch production ("scaling-up"), continuous processes are often scaled by "numbering-up." This involves running multiple identical flow reactors in parallel to increase throughput. beilstein-journals.org This approach avoids the mass and heat transport limitations that often complicate the direct scaling of batch reactors. beilstein-journals.org

Predictable Performance : Once a reaction is optimized on a small-scale flow reactor, its performance on a larger scale is highly predictable, as the fundamental conditions (heat transfer, mixing, residence time) remain consistent within each parallel unit. nih.gov This was demonstrated in the production of aluminum fumarate, where reaction parameters optimized at a small scale required no changes for large-scale production, achieving a rate of 5.6 kg/h . nih.gov

Pilot-Scale Success : The transition from laboratory procedure to industrial reality has been successfully demonstrated for DIBAL-H reductions. Pilot-scale continuous flow setups have achieved product outputs ranging from 0.72 to 1.2 kg/h , showcasing the industrial viability of this technology for highly reactive and exothermic processes. acs.org Throughputs on a pilot scale can reach up to 20 L/h for some organometallic reagent syntheses. fraunhofer.de

Catalyst Development for Aluminum, hydrobis(2-methylpropyl)- Mediated Reactions

While DIBAL-H is a powerful stoichiometric reducing agent, it also plays a crucial role as a component in various catalytic systems. Its function can range from a co-catalyst that activates a primary transition metal catalyst to a hydride source in more complex catalytic cycles. DIBAL-H was initially investigated for its potential as a co-catalyst in the polymerization of alkenes. wikipedia.orgmasterorganicchemistry.com

In the field of polymer chemistry, Aluminum, hydrobis(2-methylpropyl)- is part of the broader class of organoaluminum compounds used as co-catalysts in Ziegler-Natta polymerization. vaia.comwikipedia.org This process is fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orggeeksforgeeks.orglibretexts.org

Catalyst System : A typical heterogeneous Ziegler-Natta catalyst consists of two main components: a transition metal compound (e.g., titanium tetrachloride, TiCl₄) on a support (e.g., magnesium chloride, MgCl₂) and an organoaluminum co-catalyst, such as triethylaluminium or DIBAL-H. wikipedia.orggeeksforgeeks.orgyoutube.com

Role of the Co-catalyst : The organoaluminum compound serves several critical functions. vaia.com It activates the transition metal compound by donating an alkyl group, which generates the active site for polymerization. youtube.comnumberanalytics.com It also acts as a stabilizing agent for the catalyst system, helping to achieve higher polymer yields. vaia.com Furthermore, these co-catalysts can influence the stereoselectivity of the polymerization, which is crucial for controlling the properties of the final polymer, such as producing highly crystalline isotactic polymers. wikipedia.orgyoutube.com

The general mechanism involves the coordination of an olefin monomer to the activated titanium center, followed by its insertion into the growing polymer chain. libretexts.orgnumberanalytics.com

In recent years, copper(I) hydride (CuH) complexes have gained prominence as effective catalysts for a variety of synthetic transformations, including selective reductions and hydrofunctionalizations. nih.govorganic-chemistry.org In many of these systems, DIBAL-H can be employed as the stoichiometric hydride source to generate the active CuH catalyst in situ.

Generation of CuH : The active CuH species is typically generated from a copper(I) precursor and a hydride source. nih.gov Research has shown that DIBAL-H can be used for the copper-catalyzed hydrodechlorination of alkyl chlorides and the synthesis of allenes from propargylic chlorides. organic-chemistry.org

Catalytic Cycle : In a typical CuH-catalyzed hydroamination reaction, a ligated copper(I) complex first reacts with a silane (B1218182) or another hydride source to form the LCuH species. nih.govnih.gov This CuH complex then adds across an alkene or alkyne. nih.gov The resulting organocopper intermediate can then be intercepted by an electrophile to form the final product and regenerate a copper(I) species, which re-enters the catalytic cycle. nih.govnih.gov While hydrosiloxanes are common hydride sources, organoaluminum reagents like DIBAL-H also serve this purpose in related copper-catalyzed hydride addition reactions. nih.govorganic-chemistry.org

Challenges and Developments : A key challenge in CuH catalysis is the tendency of the monomeric active species to aggregate into inactive clusters, leading to catalyst deactivation. pnnl.gov Research focuses on designing ligands that stabilize the monomeric CuH catalyst without impeding its reactivity. pnnl.gov

The following table presents data on the enantioselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole using various dirhodium catalysts, a field related to organometallic catalysis, illustrating the impact of catalyst structure on yield and stereoselectivity. While not a direct DIBAL-H system, it exemplifies the principles of catalyst optimization in complex transformations.

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| Rh₂(S-PTAD)₄ | 85 | >20:1 | 97 |

| Rh₂(S-TPPTTL)₄ | 80 | >20:1 | 90 |

| Rh₂(S-p-PhTPCP)₄ | 75 | >20:1 | 90 |

| Rh₂(S-2-Cl,5-BrPhTPCP)₄ | 52 | 1:1 | 78 |

| Data adapted from a study on dirhodium-catalyzed C-H functionalization, showing the superior performance of the Rh₂(S-PTAD)₄ catalyst. acs.org |

Nickel-Catalyzed Transformations

The synergy between Aluminum, hydrobis(2-methylpropyl)- (commonly known as diisobutylaluminium hydride or DIBAL-H) and nickel catalysts has led to the development of highly selective and efficient transformations in organic synthesis. A notable advancement is the nickel-catalyzed hydroalumination of terminal alkynes. This method provides a reliable and operationally simple route to internal (α-) vinylaluminums, which are valuable synthetic intermediates. organic-chemistry.org

Research conducted by Gao and Hoveyda demonstrated that the combination of DIBAL-H with a nickel catalyst, specifically Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), facilitates the α-selective hydroalumination of a wide range of terminal alkynes. organic-chemistry.orgacs.org This catalytic process is highly efficient, achieving over 98% conversion in 2 to 12 hours, with α-selectivity ranging from 95% to over 98%. acs.org A key advantage of this nickel-catalyzed approach is the suppression of side reactions commonly observed in uncatalyzed hydroaluminations with DIBAL-H, such as the formation of alkynylaluminum byproducts. organic-chemistry.orgacs.org

The reaction is versatile, accommodating both aryl- and alkyl-substituted terminal alkynes, including those with sterically hindered or electronically diverse substituents. organic-chemistry.org Furthermore, the process is scalable, with successful gram-scale syntheses reported using low catalyst loadings (as low as 0.1 mol %). organic-chemistry.org The choice of the phosphine (B1218219) ligand on the nickel catalyst is crucial for controlling the regioselectivity of the hydroalumination. For instance, using Ni(PPh3)2Cl2 as the catalyst under similar conditions leads to a high β-selectivity. acs.org

The general reaction scheme for the nickel-catalyzed α-selective hydroalumination of terminal alkynes is as follows:

Reaction Scheme for Ni-Catalyzed α-Selective Hydroalumination

R-C≡CH + (i-Bu)₂AlH ---(Ni(dppp)Cl₂)--> R-C(Al(i-Bu)₂)=CH₂

The following table summarizes the results of the nickel-catalyzed hydroalumination of various terminal alkynes with DIBAL-H.

| Entry | Alkyne Substrate | Catalyst (mol %) | Time (h) | Conversion (%) | α:β Selectivity |

| 1 | Phenylacetylene | Ni(dppp)Cl₂ (3.0) | 2 | >98 | 95:5 |

| 2 | 4-Methoxyphenylacetylene | Ni(dppp)Cl₂ (3.0) | 2 | >98 | 96:4 |

| 3 | 4-Chlorophenylacetylene | Ni(dppp)Cl₂ (3.0) | 4 | >98 | 95:5 |

| 4 | 1-Hexyne | Ni(dppp)Cl₂ (3.0) | 12 | >98 | >98:2 |

| 5 | Cyclohexylacetylene | Ni(dppp)Cl₂ (3.0) | 12 | >98 | >98:2 |

| 6 | tert-Butylacetylene | Ni(dppp)Cl₂ (3.0) | 12 | >98 | >98:2 |

Data sourced from Gao, F., & Hoveyda, A. H. (2010). acs.org

In Situ Generation of Reactive Species

A significant aspect of the utility of Aluminum, hydrobis(2-methylpropyl)- in advanced synthesis is its role in the in situ generation of reactive species, which can then participate in further chemical transformations. The nickel-catalyzed hydroalumination of alkynes is a prime example of this, where the primary reactive species generated in situ are vinylaluminum compounds. organic-chemistry.orgacs.org

The ability to generate these reactive vinylaluminum species in situ under mild conditions and with high selectivity offers a significant advantage over traditional methods, which may require harsher conditions or less accessible starting materials. organic-chemistry.org The versatility of this approach allows for the synthesis of a diverse array of substituted alkenes from simple alkyne precursors.

The table below illustrates the in situ generation of vinylaluminum species and their subsequent conversion to vinyl halides and boronates.

| Entry | Alkyne Substrate | Electrophile | Product | Yield (%) |

| 1 | Phenylacetylene | Br₂ | 1-Bromo-1-phenylethene | 85 |

| 2 | Phenylacetylene | I₂ | 1-Iodo-1-phenylethene | 82 |

| 3 | 4-Methoxyphenylacetylene | Br₂ | 1-Bromo-1-(4-methoxyphenyl)ethene | 88 |

| 4 | 1-Hexyne | Br₂ | 2-Bromo-1-hexene | 81 |

| 5 | Phenylacetylene | Methoxy(pinacolato)boron | 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 75 |

Yields are for the two-step, one-pot process. Data synthesized from findings reported by Gao and Hoveyda. organic-chemistry.orgacs.org

The in situ generation of reactive hydrides is another area of interest. While DIBAL-H is a stable source of hydride, other molecular aluminum hydrides, such as AlH₃ and its oligomers, can be generated in situ under specific conditions, for example, during the regeneration of catalyst-doped sodium aluminum hydride. nih.gov These highly reactive species are pertinent to the mechanisms of hydrogen storage and can be involved in catalytic cycles. nih.gov The controlled in situ generation of such species from precursors like DIBAL-H remains an active area of research for developing novel catalytic systems.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model chemical reactions. For DIBAL-H, DFT studies would be instrumental in providing a deep, quantitative understanding of its reaction mechanisms, particularly in the reduction of esters and nitriles. Such studies can map out the entire reaction pathway, identifying key electronic and structural changes.

The generally accepted mechanism for the reduction of esters, for instance, involves initial coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen. masterorganicchemistry.comchemistrysteps.comyoutube.com This is followed by an intramolecular transfer of the hydride ion to the electrophilic carbonyl carbon. youtube.comyoutube.com DFT calculations could model this process, providing insights into the charge distribution changes and the nature of the bonding throughout the reaction.

Elucidation of Transition States and Intermediate Structures

A key strength of DFT is its ability to calculate the geometries and energies of transient species like transition states and intermediates. In the context of DIBAL-H reductions, the first step is the formation of a Lewis acid-base adduct between the ester's carbonyl oxygen and the aluminum atom. masterorganicchemistry.comchemistrysteps.com This is followed by hydride transfer through a transition state, leading to a tetrahedral intermediate. chemistrysteps.comyoutube.com

At the low temperatures (-78 °C) typically used for selective reductions, this tetrahedral intermediate is stable and does not readily eliminate the alkoxy group. adichemistry.com Upon aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product. chemistrysteps.comchemistrysteps.com DFT calculations would allow for the precise determination of the bond lengths, bond angles, and vibrational frequencies of these structures. For example, a computational study could determine the exact structure of the transition state for the hydride transfer step, revealing how the Al-H bond breaks as the new C-H bond forms.

While specific DFT data for DIBAL-H is scarce in the surveyed literature, studies on other metal hydride reductions demonstrate the power of this approach. For instance, computational investigations into other catalytic cycles have successfully mapped transition states, providing detailed geometric parameters and confirming their transient nature through frequency calculations (which should yield one imaginary frequency for a true transition state).

Energy Profiles of Reduction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energy profile, or reaction coordinate diagram. This profile visualizes the energy changes along the reaction pathway, with the peaks representing the activation energies (energy barriers) of each step.

For the DIBAL-H reduction of an ester, an energy profile would quantify the stability of the initial reactant-DIBAL-H complex, the energy barrier for the hydride transfer, the stability of the resulting tetrahedral intermediate, and the energy change upon final product formation. This would provide a quantitative explanation for why the reaction proceeds and why the intermediate is stable at low temperatures, preventing over-reduction to the alcohol. masterorganicchemistry.comchemistrysteps.com The ability to stop the reaction at the aldehyde stage is a key feature of DIBAL-H, distinguishing it from more powerful reducing agents like lithium aluminum hydride. masterorganicchemistry.comlibretexts.org

Computational Modeling of Selectivity and Stereoselectivity

DIBAL-H is known for its chemoselectivity, often reducing esters and nitriles in the presence of less reactive functional groups. adichemistry.com Furthermore, its stereoselectivity can be influenced by the substrate and the presence of additives. Computational modeling is an ideal tool to probe the origins of this selectivity.

By calculating the energy barriers for the reduction of different functional groups, DFT could quantitatively predict which group would react preferentially. For stereoselectivity, models can be built to compare the transition state energies for hydride attack from different faces of a prochiral carbonyl group. The calculated energy difference between the diastereomeric transition states can be used to predict the ratio of stereoisomeric products. For example, in the reduction of a ketone with a nearby chiral center, computational models could explain why the hydride is delivered to one face over the other by analyzing steric and electronic interactions in the competing transition states.

Prediction of Ligand Effects on Reactivity

The reactivity of organometallic reagents can often be tuned by modifying the ligands attached to the metal center. While DIBAL-H itself has fixed isobutyl groups, its reactivity is often modified by using it in combination with other Lewis acids or additives. For instance, the combination of DIBAL-H and zinc chloride (ZnCl₂) has been used for the stereoselective reduction of γ-oxobutanoic acids. It is proposed that a seven-membered ring complex involving the zinc atom bridges the ketone and carboxyl groups, directing the hydride attack and leading to high diastereoselectivity.

Computational studies are well-suited to investigate these effects. DFT calculations could model the structure of the proposed seven-membered chelate and compare the energy profile of the reduction through this pathway versus the uncatalyzed reaction. Such studies on other transition metal systems have successfully correlated ligand properties (like steric bulk or electronic effects) with catalytic activity and selectivity, demonstrating the predictive power of these computational methods. nih.govresearchgate.net For DIBAL-H, computational models could explore how different additives interact with the reagent and the substrate to alter reaction barriers and selectivities.

Natural Bond Orbital (NBO) Analysis in Mechanistic Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge transfer within a molecule. It translates the complex wave function from a DFT calculation into a more intuitive chemical picture of Lewis structures, lone pairs, and orbital interactions.